Product packaging for Imidazole-4-methanol(Cat. No.:CAS No. 822-55-9)

Imidazole-4-methanol

Cat. No.: B184089
CAS No.: 822-55-9
M. Wt: 98.1 g/mol
InChI Key: QDYTUZCWBJRHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Imidazole (B134444) Heterocycle in Medicinal Chemistry and Organic Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. ajrconline.orgijsrtjournal.com Its prevalence in a vast array of biologically active molecules has earned it the designation of a "privileged structure." This status is a testament to its unique chemical characteristics that facilitate potent and selective interactions with biological targets.

Role as a Privileged Structure and Core Scaffold in Bioactive Molecules

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The imidazole scaffold fits this description perfectly, appearing in a wide range of pharmaceuticals with diverse therapeutic actions. ajrconline.orgmdpi.comijpsjournal.comajrconline.org Its presence is noted in numerous natural products, including the essential amino acid histidine and the neurotransmitter histamine (B1213489). wikipedia.orgmdpi.com In the realm of synthetic drugs, the imidazole core is a fundamental component of various agents, including antifungal medications like miconazole (B906) and clotrimazole, anticancer drugs such as dacarbazine, and antihypertensive agents like losartan. researchgate.nettsijournals.comrjptonline.org

The versatility of the imidazole ring allows it to serve as a central scaffold upon which complex molecules with specific biological activities can be built. ajrconline.orgijpsjournal.com Medicinal chemists frequently utilize the imidazole nucleus to design and synthesize novel compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. ajrconline.orgajrconline.orgnih.gov

Amphoteric Properties and Hydrogen Bonding Capabilities in Biological Systems

One of the key features contributing to the biological significance of the imidazole ring is its amphoteric nature. wikipedia.orghumanjournals.com It can act as both a proton donor (acid) and a proton acceptor (base), a property crucial for its role in many biological processes. ajrconline.orgwikipedia.orgacs.org This dual functionality is particularly evident in the amino acid histidine, where the imidazole side chain plays a vital role in the catalytic activity of many enzymes by facilitating proton transfer. ijpsjournal.comajrconline.org

Furthermore, the imidazole ring's ability to participate in hydrogen bonding is of paramount importance in biological systems. ajrconline.orgrsc.orgrsc.org The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, enabling it to form strong and specific interactions with biological macromolecules such as proteins and nucleic acids. ajrconline.orgijpsjournal.com These hydrogen bonding interactions are critical for molecular recognition and the binding of imidazole-containing drugs to their target receptors or enzymes. nih.govijpsjournal.com This capability is fundamental to the mechanism of action of many imidazole-based pharmaceuticals. biorxiv.org

Contextualization of Imidazole-4-methanol within the Broader Imidazole Derivatives Landscape

Within the extensive family of imidazole derivatives, this compound (also known as 4-(hydroxymethyl)imidazole) holds a distinct position. chemicalbook.com While the broader class of imidazoles has been extensively studied for a wide range of pharmacological activities, this compound itself serves as a crucial building block and a molecule of interest for specific applications. ajrconline.orgnih.gov Its structure, which combines the versatile imidazole core with a reactive hydroxymethyl group, makes it a valuable synthon in organic chemistry for the preparation of more complex, biologically active compounds. iucr.orggoogle.comresearchgate.net

The hydroxymethyl group at the 4-position of the imidazole ring provides a handle for further chemical modifications. This allows for the synthesis of a diverse library of derivatives where the core imidazole structure is maintained while peripheral functionalities are altered to fine-tune biological activity and pharmacokinetic properties. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions to introduce various substituents. cdnsciencepub.com

Overview of Key Research Avenues for this compound and its Analogues

Research involving this compound and its analogues is expanding into several key areas, driven by the compound's versatile chemical nature and the established biological importance of the imidazole scaffold.

One significant area of investigation is in the development of novel therapeutic agents. Researchers are exploring the potential of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.comontosight.airesearchgate.net For example, certain analogues have been investigated for their ability to inhibit specific enzymes implicated in disease processes. smolecule.com

Another important research avenue is in the field of coordination chemistry. The nitrogen atoms of the imidazole ring in this compound and its derivatives can coordinate with metal ions to form a variety of metal complexes. iucr.orgresearchgate.netmdpi.com These complexes are being studied for their potential applications in catalysis, materials science, and as therapeutic or diagnostic agents. ontosight.ai

Furthermore, the synthesis of novel this compound analogues remains an active area of research. chemicalbook.comchemicalbook.com Organic chemists are continuously developing more efficient and scalable synthetic routes to access a wider range of derivatives with diverse substitution patterns. google.comcdnsciencepub.com This work is crucial for enabling the exploration of structure-activity relationships and the identification of new lead compounds for drug discovery.

Below is a table summarizing some of the key research areas for this compound and its analogues:

Research AreaFocusPotential Applications
Medicinal Chemistry Design and synthesis of novel bioactive molecules based on the this compound scaffold.Development of new anticancer, antimicrobial, and anti-inflammatory drugs. smolecule.comontosight.airesearchgate.net
Coordination Chemistry Formation and characterization of metal complexes with this compound and its derivatives.Catalysis, materials science, and development of metallodrugs. iucr.orgresearchgate.netmdpi.com
Organic Synthesis Development of new and efficient synthetic methodologies for this compound and its analogues.Facilitating the creation of diverse chemical libraries for high-throughput screening and drug discovery. chemicalbook.comgoogle.comcdnsciencepub.comchemicalbook.com
Enzyme Inhibition Investigation of the inhibitory activity of this compound derivatives against specific enzymes.Targeted therapy for various diseases, including neurodegenerative conditions. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B184089 Imidazole-4-methanol CAS No. 822-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYTUZCWBJRHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231619
Record name 4-(Hydroxymethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-55-9
Record name 1H-Imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hydroxymethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-imidazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(HYDROXYMETHYL)IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD0132T507
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Advanced Derivatization Methodologies for Imidazole 4 Methanol

Established Synthetic Routes to the Imidazole-4-methanol Core

The synthesis of the this compound scaffold, a crucial intermediate in the creation of various biologically active compounds, can be achieved through several established chemical pathways. These routes often involve the formation of the imidazole (B134444) ring as a key step, followed by the introduction or modification of the hydroxymethyl group.

Glyoxal (B1671930) and Formaldehyde (B43269) Condensation Approaches

The condensation reaction involving glyoxal, formaldehyde, and ammonia (B1221849) is a foundational method for constructing the imidazole ring. chemicalbook.comnih.gov This approach, first reported by Heinrich Debus in 1858, initially produced imidazole itself, which was named "glyoxaline". nih.govresearchgate.net While this synthesis can have relatively low yields, it remains a viable method for producing C-substituted imidazoles. chemicalbook.comnih.govwikipedia.org

A common adaptation of this method for synthesizing this compound involves the reaction of dihydroxyacetone with formaldehyde and ammonia. One specific procedure involves reacting 1,3-dihydroxyacetone (B48652) and formaldehyde in an organic solvent mixture of acetonitrile (B52724) and ethanol (B145695). chemicalbook.com The reaction is catalyzed and the pH is adjusted to 10 with sodium ethoxide. chemicalbook.com After an 8-hour reaction period, the mixture is acidified with concentrated HCl to a pH of 2 to precipitate the product, which is then purified by recrystallization to yield 4-hydroxymethylimidazole hydrochloride with a purity of 98.2% and a yield of 87.5%. chemicalbook.com

Another variation involves the use of fructose (B13574) as a starting material. In a procedure outlined in Organic Syntheses, basic cupric carbonate, aqueous ammonia, formaldehyde, and fructose are reacted on a steam bath. orgsyn.org The resulting copper complex is treated with hydrogen sulfide (B99878) to remove the copper, and the hydroxymethylimidazole is isolated as its picrate (B76445) salt. orgsyn.org The free base is then liberated and can be crystallized from ethanol and ether. orgsyn.org

Improvements to the glyoxal and formaldehyde condensation have been sought to increase yields. It has been found that conducting the reaction in an aqueous medium at a pH of 7 or less in the presence of an ammonium (B1175870) salt of a strong acid, such as sulfuric or oxalic acid, can significantly improve the yield of imidazole. google.com

Debus-Radziszewski Reaction and its Modern Adaptations

The Debus-Radziszewski reaction is a multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. mdpi.comwikipedia.org This reaction, first reported by Debus and later expanded upon by Radziszewski, is a cornerstone of imidazole synthesis and is used commercially for the production of various imidazoles. mdpi.comwikipedia.orgscribd.com The reaction is thought to proceed in two stages: first, the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, followed by the condensation of this diimine with the aldehyde. wikipedia.orgscribd.com

While the classic Debus-Radziszewski reaction provides a general route to imidazoles, modern adaptations have been developed to improve yields and introduce a wider range of substituents. For instance, the reaction can be modified by replacing one equivalent of ammonia with a primary amine to afford N-substituted imidazoles. wikipedia.org The use of microwave irradiation has also been explored as an energy source to drive the reaction, for example, in the synthesis of 2,4,5-triphenylimidazole (B1675074) from benzil, benzaldehyde, and ammonia in glacial acetic acid. wikipedia.org

The synthesis of this compound itself can be seen as a variation of the Debus-Radziszewski theme, where glyoxal, formaldehyde, and ammonia condense to form the desired product. mdpi.com The generality of this method allows for the synthesis of various substituted imidazoles by choosing the appropriate dicarbonyl, aldehyde, and amine components. researchgate.net

Reaction NameReactantsKey Features
Debus-Radziszewski Reaction 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary AmineMulticomponent reaction for imidazole synthesis. mdpi.comwikipedia.org
Modern Adaptations Varies (e.g., use of primary amines, microwave irradiation)Improved yields and access to N-substituted imidazoles. wikipedia.orgwikipedia.org

Van Leusen Imidazole Synthesis and TosMIC-based Methodologies

The Van Leusen imidazole synthesis is a powerful and regioselective one-pot method for preparing polysubstituted imidazoles. rsc.org This reaction utilizes tosylmethyl isocyanide (TosMIC) and an imine, which can be generated in situ from an aldehyde and an amine. rsc.orgorganic-chemistry.org The versatility of this method allows for the synthesis of 1,4,5-trisubstituted, 1,5-disubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles. rsc.org

The mechanism of the Van Leusen reaction involves the base-catalyzed attack of the TosMIC carbanion on the imine's C=N double bond. tandfonline.com The resulting adduct then undergoes cyclization to form an imidazoline (B1206853) intermediate, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring. organic-chemistry.orgtandfonline.com

This methodology has been successfully applied in medicinal chemistry, for example, in the multi-kilogram scale synthesis of a p38 kinase inhibitor. rsc.org While the direct synthesis of this compound using the Van Leusen reaction is not explicitly detailed in the provided context, the reaction's ability to produce functionally rich imidazoles suggests its potential applicability. rsc.org For instance, by choosing appropriate starting materials, it is conceivable to construct an imidazole ring with a precursor to the hydroxymethyl group at the 4-position. The reaction is known to be mild and can accommodate various functional groups. rsc.org

TosMIC, or p-toluenesulfonylmethyl isocyanide, is a key reagent in this synthesis. enamine.netwikipedia.org It is a stable, odorless solid that serves as a versatile synthon in organic chemistry. enamine.netwikipedia.org Beyond the Van Leusen reaction, TosMIC is used in the formation of other heterocyclic compounds like oxazoles and pyrroles. enamine.netresearchgate.net

ReagentKey FeaturesApplications
Tosylmethyl isocyanide (TosMIC) Stable, odorless solid; versatile synthon. enamine.netwikipedia.orgVan Leusen imidazole synthesis, formation of oxazoles, pyrroles. enamine.netresearchgate.net

Alternative Cyclization and Multi-component Reaction Approaches

Beyond the classical methods, several alternative cyclization and multi-component reactions (MCRs) have been developed for the synthesis of the imidazole core, which can be adapted for the preparation of this compound. MCRs are particularly attractive due to their high atom and step economy, making them well-suited for generating libraries of drug-like compounds. rsc.org

One such approach involves the cyclocondensation of a 1,2-amino alcohol, glyoxal, ammonium acetate (B1210297), and formaldehyde to produce 1-substituted imidazoles. u-tokyo.ac.jp This method's efficiency and selectivity are highly dependent on the choice of the ammonium source, which influences the reaction's pH. u-tokyo.ac.jp This protocol has proven effective for converting various enantiopure 1,2-amino alcohols into the corresponding 1-substituted imidazoles while preserving their enantiopurity. u-tokyo.ac.jp

Another strategy involves the reaction of α-hydroxyketones with amidines. For instance, the reaction of an α-hydroxyketone with an amidine can lead to the formation of a substituted imidazole. This approach has been utilized in the synthesis of various imidazole derivatives.

Furthermore, the synthesis of fused bicyclic imidazoles can be achieved through a sequential Van Leusen/ring-closing metathesis (RCM) reaction. acs.org This strategy allows for the construction of novel fused imidazole scaffolds by incorporating terminal olefinic bonds into the starting materials for the Van Leusen reaction, followed by an RCM step. acs.org

Specific Preparation Methods for 4(5)-(Hydroxymethyl)imidazole

Several specific methods have been reported for the preparation of 4(5)-(Hydroxymethyl)imidazole, often isolated as its hydrochloride salt.

One method involves the reaction of 4-methylimidazole (B133652) with formaldehyde (or paraformaldehyde) in a concentrated aqueous sodium chloride solution in the presence of a strong inorganic base. google.com The reaction is carried out at a temperature between 20°C and 60°C. google.com Neutralization of the reaction mixture with concentrated hydrochloric acid to a pH of 8.5-8.9 results in the precipitation of the free base of 4(5)-hydroxymethyl-5(4)-methylimidazole. google.com This can then be converted to its acid addition salt. google.com

Another approach starts from 5-methylimidazole-4-carboxylic acid sodium salt. prepchem.com This is heated with a formaldehyde solution and 1,4-dioxane. prepchem.com After workup, the resulting viscous oil is dissolved in absolute ethanol, and dry hydrogen chloride gas is passed through the solution to afford 4-hydroxymethyl-5-methylimidazole hydrochloride. prepchem.com

A process for preparing 4-(hydroxymethyl)imidazole compounds involves the reduction of a suitable precursor. For example, 4-(hydroxymethyl)-5-methylimidazole hydrochloride can be obtained by reducing 5-methyl-4-imidazolecarboxylic acid ethyl ester. google.com

A method for preparing 4-(hydroxymethyl)-imidazole hydrochloride involves the hydrolysis of bis-4-(5-alkyl)-imidazolyl methyl ethers in a dilute aqueous acidic solution at an elevated temperature. google.com

Regioselective Functionalization and Derivatization of this compound

The this compound molecule possesses several reactive sites, including the two nitrogen atoms of the imidazole ring and the primary hydroxyl group, allowing for a variety of regioselective functionalization and derivatization reactions.

The imidazole ring itself can undergo N-alkylation and N-acylation. pharmaguideline.com The presence of two nitrogen atoms (N-1 and N-3) can lead to a mixture of products, but reaction conditions can often be controlled to favor one isomer over the other. The triphenylmethyl group has been used as a protecting group to block one of the nitrogen atoms, allowing for selective reaction at the other. cdnsciencepub.com

The hydroxyl group of the methanol (B129727) substituent can undergo typical alcohol reactions, such as oxidation to form the corresponding aldehyde or carboxylic acid. smolecule.com It can also be converted to other functional groups through substitution reactions. smolecule.com For instance, the hydroxyl group can be chlorinated. In one example, chlorination of a hydroxymethyl intermediate with N-Chlorosuccinimide (NCS) yields a 2-chloro-4(5)-hydroxymethylimidazole.

The imidazole ring can also participate in electrophilic substitution reactions, although it is considered moderately aromatic. The presence of substituents can direct incoming electrophiles to specific positions on the ring. For example, the presence of a phenyl group can facilitate electrophilic aromatic substitution. smolecule.com

The regioselectivity of these derivatization reactions is crucial for the synthesis of complex imidazole-based molecules with specific biological activities. The interplay of the different functional groups on the this compound core allows for the creation of a diverse range of derivatives. ontosight.ai For example, the hydroxyl group's ability to participate in hydrogen bonding can influence the molecule's interactions with biological targets. ontosight.ai

Functional GroupType of ReactionExample
Imidazole Nitrogen N-alkylation, N-acylationReaction with alkyl halides or acyl chlorides. pharmaguideline.com
Hydroxyl Group Oxidation, SubstitutionOxidation to an aldehyde; chlorination with NCS. smolecule.com
Imidazole Ring Electrophilic SubstitutionReaction with electrophiles, directed by existing substituents. smolecule.com

Introduction of Substituents for Structural Diversification

The functionalization of the imidazole ring is a key strategy for creating a diverse library of compounds based on the this compound core. ijpsjournal.com A common approach involves the direct functionalization of C-H bonds on a pre-formed imidazole ring, which can be achieved through transition-metal-catalyzed processes or metal-free reactions. researchgate.net Another powerful method is the lithiation of the imidazole ring using strong bases like n-butyllithium. This generates a highly reactive intermediate that can then react with various electrophiles, such as carbonyl compounds, to introduce new substituents.

The versatility of the imidazole structure allows for numerous modifications. For instance, the nitrogen atoms can be substituted, and various functional groups can be introduced at different positions on the ring. rsc.orgresearchgate.net These modifications can be used to fine-tune the molecule's physicochemical properties. The introduction of bulky groups, like the trityl group, can significantly alter properties such as solubility and reactivity by providing steric hindrance. ontosight.ai Furthermore, incorporating the imidazole ring into fused heterocyclic systems, such as benzimidazoles, expands the structural diversity and therapeutic potential. ijpsjournal.com The ability to introduce a wide array of substituents is fundamental for exploring the chemical space around the this compound framework.

Formation of Advanced this compound Analogues (e.g., 5-methyl-2-phenyl-1H-imidazole-4-methanol)

A specific example of an advanced analogue is 5-methyl-2-phenyl-1H-imidazole-4-methanol. The synthesis of this compound demonstrates a multi-step process to build a substituted imidazole ring. prepchem.comsmolecule.com A common synthetic route involves the condensation of appropriate precursors to form the core imidazole structure, followed by the introduction of the required substituents. smolecule.com

A documented synthesis starts with benzamidine (B55565) hydrochloride and 2,3-butanedione. prepchem.com The initial reaction forms a solid intermediate which is then treated with hydrochloric acid to facilitate the ring closure and formation of the imidazole core. A series of pH adjustments and purification steps, including recrystallization from methanol, yields the final product, 5-methyl-2-phenyl-1H-imidazole-4-methanol. prepchem.com

Reactant/ReagentRoleReference
Benzamidine hydrochlorideStarting material (Amidine source) prepchem.com
2,3-ButanedioneStarting material (Dicarbonyl source) prepchem.com
Sodium hydroxide (B78521)Base for pH adjustment prepchem.com
Hydrochloric acidAcid for cyclization prepchem.com
Potassium bicarbonateBase for pH adjustment prepchem.com
MethanolRecrystallization solvent prepchem.com

This synthetic approach highlights how specific substituents (a methyl group at C5 and a phenyl group at C2) can be incorporated to create complex analogues of this compound. prepchem.com Other advanced derivatives can be synthesized by starting from a carbohydrazide (B1668358) precursor, which is then cyclized and further functionalized to create complex heterocyclic systems containing the 5-methyl-2-phenyl-1H-imidazole moiety. mdpi.com

Strategic Modifications for Modulated Biological Activity

Strategic modifications of the this compound structure are a cornerstone of medicinal chemistry, aimed at enhancing biological activity and optimizing pharmacokinetic properties. ijpsjournal.com The imidazole nucleus is a versatile scaffold because its amphoteric nature, aromaticity, and ability to engage in hydrogen bonding and other interactions allow for precise tuning of its engagement with biological targets. ijpsjournal.commdpi.com

Modifications can be made at several positions:

N-1 Substitution: Attaching different groups to the nitrogen at position 1 can significantly impact the molecule's properties. For example, the introduction of a bulky trityl group can influence the compound's ability to cross cell membranes. ontosight.ai

C-2, C-4, and C-5 Substitution: Introducing various aryl and alkyl groups at the carbon positions of the imidazole ring can alter the compound's interaction with biological targets like enzymes and receptors. ijpsjournal.comnih.gov For instance, the synthesis of vicinal diaryl-substituted 1H-imidazoles has been explored for their biological activities. researchgate.net The presence of a hydroxymethyl group, as in this compound, provides a key functional handle that can act as both a hydrogen bond donor and acceptor, which is crucial for biological interactions. ontosight.ai

The goal of these modifications is to create analogues with improved potency and selectivity. For example, research into imidazole derivatives has yielded compounds with a wide range of biological activities, including anticancer and antioxidant properties. nih.gov By systematically altering the substituents on the this compound core, researchers can modulate its electronic and steric profile to achieve desired biological effects. ijpsjournal.com

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in the modern synthesis of imidazole derivatives, offering pathways to increased efficiency, selectivity, and sustainability. rsc.org Catalysts are employed in multicomponent reactions where several starting materials combine in a single step to form complex imidazole structures. researchgate.net These approaches are often used for the synthesis of tri- and tetra-substituted imidazoles from simple precursors like aldehydes, 1,2-diketones, and an ammonium source. mdpi.comnih.gov The use of catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. researchgate.net

Homogeneous and Heterogeneous Catalysis (e.g., metal complexes, nanoparticles)

Both homogeneous and heterogeneous catalysts are widely used in the synthesis of imidazole derivatives.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a solution. mdpi.com This includes various metal complexes and organocatalysts. For example, ruthenium complexes have been used for the aqueous reforming of methanol, demonstrating the utility of homogeneous metal catalysts in reactions involving alcohols. acs.org Brønsted acids have also been employed as metal-free homogeneous catalysts for the multicomponent synthesis of 1,2,5-trisubstituted imidazoles. acs.org

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, which offers significant advantages such as easy separation from the reaction mixture and the potential for recycling. researchgate.netmdpi.com This aligns well with the principles of green chemistry. researchgate.net Examples include:

Metal-Organic Frameworks (MOFs): Materials like MIL-101(Cr) have been shown to be efficient heterogeneous catalysts for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com

Magnetic Nanoparticles: Nanocatalysts, such as those based on magnetic cores like CdFe₁₂O₁₉ or CuFe₂O₄, have been developed for synthesizing imidazole derivatives. mdpi.comtandfonline.com Their magnetic nature allows for simple recovery using an external magnet. tandfonline.com

Supported Catalysts: Various materials, including silica (B1680970) sulfuric acid and zinc-supported catalysts, have been used to facilitate imidazole synthesis. researchgate.netmdpi.com

Catalyst TypeExampleKey AdvantagesReference
HomogeneousBrønsted AcidsMetal-free, high functional group compatibility acs.org
HomogeneousRuthenium ComplexesHigh activity in specific transformations acs.org
HeterogeneousMIL-101(Cr) (MOF)High yield, solvent-free conditions, recyclable mdpi.com
HeterogeneousMagnetic Nanoparticles (e.g., H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂)Easily separable and reusable, efficient tandfonline.com
HeterogeneousZinc-supported catalystsNon-toxic, low-cost, reusable researchgate.net

The choice between homogeneous and heterogeneous catalysis often depends on the specific reaction, desired product, and process considerations like catalyst cost and reusability. mdpi.comresearchgate.net

Mechanistic Insights into Catalyst-Mediated Reactions

Understanding the mechanism of catalyst-mediated reactions is crucial for optimizing existing methods and designing new, more efficient catalysts. ibs.re.kr This often involves a combination of experimental studies (like kinetics and isotopic labeling) and computational modeling. rsc.orgacs.orgacs.org

In many catalytic syntheses of imidazoles, the catalyst, often a Lewis acid, works by activating the reactants. For example, in the condensation of an aldehyde, a diketone, and ammonium acetate, the catalyst can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com

Mechanistic studies have provided detailed insights into complex transformations. For instance, in certain rhodium-catalyzed multicomponent reactions, ammonium acetate was found to be a multifunctional reagent promoting several key steps. rsc.org Kinetic studies, including the determination of the kinetic isotope effect (KIE), can help identify the rate-determining step of a reaction. rsc.orgacs.org

Computational tools, particularly Density Functional Theory (DFT), have become invaluable for elucidating reaction pathways. ibs.re.kracs.org DFT calculations can model transition states, predict reaction barriers, and explain the selectivity of a catalyst. ibs.re.kracs.org This synergistic approach between experiment and theory allows researchers to gain a deep understanding of the catalyst's role, from substrate activation to product formation and catalyst regeneration, paving the way for the rational design of improved catalytic systems. ibs.re.kr

Green Chemistry Principles in this compound Synthesis

The synthesis of imidazole derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgresearchgate.net The development of environmentally benign protocols is a major goal for both academic research and industrial applications. researchgate.net

Key green chemistry strategies applied to imidazole synthesis include:

Use of Greener Solvents: Traditional organic solvents are often replaced with safer alternatives like water or ethanol. rsc.orgacs.org Methanol itself is considered a polar solvent that can be efficiently heated using microwaves. nih.gov Deep eutectic solvents (DES) are another emerging class of green solvents that can also act as catalysts. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) minimizes waste and simplifies purification. mdpi.com Heterogeneous catalysts are particularly well-suited for these conditions. mdpi.comtandfonline.com

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times and higher yields with reduced energy consumption. researchgate.netnih.gov

Atom Economy: Multicomponent reactions are inherently atom-economical as they combine several molecules into a final product with few or no byproducts. researchgate.net

Catalysis: The use of reusable heterogeneous catalysts is a core principle of green chemistry, as it reduces waste and lowers costs. rsc.orgresearchgate.net

By embracing these principles, chemists can develop synthetic routes to this compound and its analogues that are not only efficient but also environmentally responsible. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization of Imidazole 4 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation of Imidazole-4-methanol. The spectra provide characteristic signals corresponding to each unique proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the imidazole (B134444) ring (H-2 and H-5) and the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) appear as distinct signals. The chemical shifts (δ) are influenced by the electronic environment and the chosen deuterated solvent. For instance, in DMSO-d₆, the ¹H NMR spectrum of a related derivative, (2-Phenyl-1H-imidazol-4(5)-yl)methanol, shows the methylene protons at approximately 4.43 ppm, the imidazole ring proton at 6.99 ppm, and the labile N-H proton as a broad signal around 12.38 ppm. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for the carbon skeleton. The carbon atoms of the imidazole ring typically resonate in the range of 115-140 ppm, while the methylene carbon of the hydroxymethyl group appears further upfield. However, a significant challenge in the solution-state ¹³C NMR of asymmetrically substituted imidazoles is the phenomenon of fast tautomerization. mdpi.commpg.de This rapid exchange between the 4- and 5-substituted tautomers can lead to significant broadening of the signals for the imidazole ring carbons (C4 and C5), sometimes to the point where they are difficult to detect in conventional spectra. mdpi.commpg.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)Notes
Imidazole Ring H¹H7.0 - 8.0Two distinct signals expected for H-2 and H-5.
Methylene H¹H~4.5Typically a singlet, unless coupling occurs.
Hydroxyl H¹HVariablePosition and shape depend on solvent, concentration, and temperature.
N-H Proton¹HVariable, often broadPosition is highly dependent on solvent and tautomeric exchange.
Imidazole Ring C¹³C115 - 140Signals can be broad in solution due to tautomerism. mdpi.com
Methylene C¹³C~55Chemical shift for the -CH₂OH carbon.

Due to the limitations of standard 1D NMR in solution, advanced NMR techniques are often employed to study the complex dynamic behavior of this compound, particularly its tautomerism and conformational flexibility.

Tautomerism: this compound exists as a mixture of two rapidly interconverting tautomers: (1H-imidazol-4-yl)methanol and (1H-imidazol-5-yl)methanol. mdpi.com While this equilibrium complicates solution NMR, solid-state NMR (ssNMR) provides a powerful alternative. Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C NMR is particularly effective, as it analyzes the molecule in a fixed, crystalline state, thereby preventing the rapid exchange observed in solution. mdpi.commpg.de This technique allows for the unambiguous characterization of the individual tautomers or the predominant form in the solid state. mpg.de Detailed 2D solid-state NMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can further elucidate the connectivity and confirm the structure of each tautomer. mdpi.commpg.de Computational methods, like Density Functional Theory (DFT) calculations, are frequently used alongside NMR data to predict the relative energies and preferred tautomeric forms in different environments. mdpi.comnih.gov

Conformational Analysis: For derivatives of this compound, especially larger or more complex structures, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine through-space correlations between protons, revealing information about the molecule's three-dimensional shape and preferred conformation in solution. acs.org Furthermore, variable-temperature (VT) NMR experiments can be conducted to study the kinetics of conformational changes or the tautomeric exchange process. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural investigation through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile or can be made volatile. Due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. researchgate.net Therefore, a derivatization step is typically required to increase its volatility and thermal stability. researchgate.netgdut.edu.cn This involves reacting the molecule with a derivatizing agent, such as isobutylchloroformate, to convert the polar -OH and -NH groups into less polar, more volatile esters and carbamates. researchgate.netgdut.edu.cn

Once derivatized, the compound can be separated on a GC column and analyzed by the mass spectrometer. The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the derivatized molecule, along with a series of fragment ions. The fragmentation pattern provides a structural fingerprint, often involving the loss of the derivatizing groups and cleavage of the imidazole ring, which helps to confirm the identity of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. researchgate.net The compound is first separated by a liquid chromatograph, typically using reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns. tandfonline.comsielc.com Mobile phases often consist of acetonitrile (B52724) and water with additives like formic acid to ensure proper ionization. sielc.com

After separation, the analyte is introduced into the mass spectrometer, commonly via an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺ in the gas phase. tandfonline.com Tandem mass spectrometry (LC-MS/MS) can be used for greater specificity and sensitivity by selecting the parent ion ([M+H]⁺), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. nih.gov This technique is robust for quantifying this compound and its derivatives in complex matrices. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). chromatographyonline.com This precision allows for the determination of a molecule's elemental composition, serving as a definitive confirmation of its chemical formula. spectroscopyonline.combioanalysis-zone.com Instruments such as Time-of-Flight (TOF) and Orbitrap analyzers are capable of achieving this level of resolution.

For this compound, the molecular formula is C₄H₆N₂O. nih.gov HRMS can distinguish its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different atomic compositions). bioanalysis-zone.comresearchgate.net This capability is crucial for unambiguously identifying the compound in complex mixtures or for confirming the products of a chemical synthesis.

Table 2: Exact Mass Determination of this compound by HRMS

ParameterValue
Molecular FormulaC₄H₆N₂O
Nominal Mass98 Da
Theoretical Exact Mass98.0480128 Da
Hypothetical Experimental Mass98.0483 (within 3 ppm error)
ConclusionExperimental mass confirms the elemental composition.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure and functional groups present in this compound. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information on the vibrational modes of the molecule, offering insights into its chemical bonding and structure.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The infrared spectrum reveals absorption bands corresponding to specific vibrational modes. For instance, the O-H stretching vibration of the hydroxymethyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the imidazole ring are observed around 3100 cm⁻¹. mdpi.com

Studies have shown that the vibrational frequencies of the imidazole ring can be influenced by its environment, such as the polarity of the solvent and hydrogen bonding interactions. mdpi.com For example, the ν(=C–H) modes of this compound show decreased frequencies in less polar solvents like methanol-d4 (B120146) compared to D2O, indicating a weaker hydrogen-bonding interaction. mdpi.com Upon H/D exchange, the complex N-H stretching pattern above 3000 cm⁻¹ shifts to the 2240–2350 cm⁻¹ region. mdpi.com This isotopic substitution also helps in identifying weak imidazole ring features that are otherwise obscured by strong infrared absorption bands. mdpi.com Key vibrational modes for a deuterated imidazole derivative, IMHA-d, have been assigned as follows: ν(C5–H) at 3138 cm⁻¹, ν(C2–H) at 3117 cm⁻¹, N1–D stretching at 2242 cm⁻¹, and ν(C4=C5) at 1560 cm⁻¹. mdpi.com

Table 1: Key FTIR Vibrational Modes for Imidazole Derivatives

Vibrational ModeWavenumber (cm⁻¹)Functional Group/InteractionReference
ν(O-H)3200-3600Hydroxymethyl groupGeneral IR correlation
ν(=C–H)~3100Imidazole ring C-H stretch mdpi.com
N-H stretch (deuterated)2240-2350Imidazole ring N-D stretch mdpi.com
ν(C5–H) (deuterated)3138Imidazole ring C-H stretch mdpi.com
ν(C2–H) (deuterated)3117Imidazole ring C-H stretch mdpi.com
ν(N1–D) (deuterated)2242Imidazole ring N-D stretch mdpi.com
ν(C4=C5) (deuterated)1560Imidazole ring C=C stretch mdpi.com

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is a valuable technique for studying the chemical composition and structure of materials at a molecular level. avantesusa.compotsdam.edu The Raman spectrum of this compound would exhibit characteristic peaks corresponding to the imidazole ring vibrations.

Raman spectroscopy is particularly useful in differentiating between tautomeric forms of the imidazole ring and probing its protonation state. mdpi.com For instance, analysis of specific Raman band pairs can distinguish between the T-I (N1–H, N3) and T-II (N1, N3–H) tautomers. mdpi.com Furthermore, a mode around 1492 cm⁻¹ has been identified as sensitive to the confinement and hydrogen-bonding strength of the imidazole ring. mdpi.com Temperature-dependent Raman studies have shown that a decrease in the frequency of this mode, along with an increase in its full width at half maximum (FWHM), is associated with a more liberated motion of the imidazole ring. mdpi.com

Surface-enhanced Raman spectroscopy (SERS) can be employed to significantly enhance the Raman signal of molecules adsorbed on metal surfaces, allowing for the study of surface interactions and orientation. potsdam.edumdpi.com

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound and its derivatives from complex mixtures. The choice of method depends on the polarity of the analytes and the matrix.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of imidazole derivatives. ptfarm.plmdpi.com A typical RP-HPLC method for a related compound, 1H-Imidazole-4-methanol, 5-methyl-, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com For the analysis of multiple imidazole compounds, gradient elution is often necessary to achieve satisfactory separation and peak shapes. ptfarm.pl

UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. wiley.commdpi.com A UHPLC method for separating ten different imidazole derivatives employed a C18 column with a gradient of methanol (B129727) and water containing 0.1% formic acid. wiley.com Methanol was found to provide better separation than acetonitrile in this case. wiley.com The use of UHPLC can significantly shorten analysis times, for example, from 50 minutes to 10 minutes, while maintaining quantitative accuracy. shimadzu.com

Table 2: Example HPLC/UHPLC Methods for Imidazole Derivatives

TechniqueColumnMobile PhaseDetectionApplicationReference
HPLCChiralcel OJHexane and alcohols (2-propanol, ethanol (B145695), methanol)UV (220 nm)Enantiomeric separation of imidazole derivatives ptfarm.pl
HPLCThermo Scientific® BDS Hypersil C8Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20UV (300 nm)Simultaneous determination of four imidazole drugs mdpi.comresearchgate.net
UHPLCWaters Acquity UPLC HSS T3Gradient of methanol and water with 0.1% formic acidMass SpectrometrySeparation of ten imidazole derivatives wiley.com
UHPLCShim-pack XR-ODS IIMethanol and water with 25 mmol/L phosphate (B84403) buffer (pH 2.8) and 25 mmol/L sodium 1-octanesulfonatePDA (214 nm)High-speed analysis of 4-methylimidazole (B133652) shimadzu.com

For highly polar compounds like this compound, which may show poor retention on traditional C18 columns, HILIC is a valuable alternative. chromforum.orgchromatographytoday.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. phenomenex.blog This technique promotes the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase. phenomenex.blog

The separation in HILIC is achieved by eluting with an increasing concentration of the more polar aqueous component of the mobile phase. phenomenex.blog It is crucial to use acetonitrile as the organic solvent, as protic solvents like methanol can disrupt the formation of the necessary bilayer for separation. phenomenex.blog HILIC is particularly well-suited for coupling with mass spectrometry due to the high organic content of the mobile phase, which enhances ionization efficiency. phenomenex.blog

Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative for the separation of both chiral and achiral pharmaceutical compounds, including imidazole derivatives. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier like methanol. copernicus.org This technique offers an orthogonal separation mechanism to reversed-phase and normal-phase LC.

SFC is well-established for the analysis of polar compounds. mdpi.com For instance, a method for the simultaneous determination of 20 nitrogen-containing heterocyclic compounds, including imidazoles, utilized a cyanopropyl stationary phase with gradient elution in just 6 minutes. mdpi.com In some cases, the use of pure methanol as a co-solvent can lead to excessive interaction with the stationary phase for imidazole derivatives, resulting in peak broadening. mdpi.com The choice of column and modifier is critical for optimizing separations in SFC. copernicus.org

Capillary Electrophoresis (CE) for Imidazole Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and analysis of this compound and its derivatives. mdpi.comnumberanalytics.com Its advantages over traditional chromatographic methods include high separation efficiency, rapid analysis times, minimal sample and solvent consumption, and versatility in separation modes. mdpi.comuta.edujefferson.edu The fundamental principle of CE lies in the differential migration of analytes within a narrow, fused-silica capillary under the influence of a high-voltage electric field. numberanalytics.com The separation is based on the charge-to-size ratio of the molecules, allowing for the effective resolution of closely related imidazole compounds. uta.edu

Different modes of CE are employed for imidazole analysis, with Capillary Zone Electrophoresis (CZE) being one of the most common. jefferson.edu In CZE, the capillary is filled with a background electrolyte (BGE) buffer, and the separation occurs in a free solution. jefferson.edu For imidazole derivatives, which are often basic, the pH of the BGE is a critical parameter. nih.gov Under strongly acidic conditions (e.g., pH 2.5), imidazole derivatives are fully ionized, which aids their separation and suppresses the electroosmotic flow (EOF). researchgate.net

Several research studies have detailed specific CE methods for imidazole derivatives:

Buffer Systems: Phosphate buffers are frequently used as the BGE. researchgate.netcabidigitallibrary.org For instance, a simple and sensitive method for determining imidazole in pharmaceutical drug substances utilized a potassium dihydrogen phosphate buffer at pH 4.0. apjhs.com Another method for separating 2-methylimidazole (B133640) and 4-methylimidazole employed a running electrolyte of 160 mmol L⁻¹ phosphate with 30% acetonitrile, adjusted to pH 2.5. researchgate.netunesp.br Imidazole itself can also be used as a chromophore in the BGE for the indirect UV detection of other compounds, such as metal ions. mdpi.comuludag.edu.tr

Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the BGE can significantly improve separation efficiency and selectivity. uludag.edu.trnih.gov A study on the chiral separation of imidazole derivatives achieved optimal results with a BGE composed of acetonitrile and phosphate buffer. nih.gov

Chiral Selectors: For the enantiomeric separation of chiral imidazole derivatives, chiral selectors are added to the BGE. Cyclodextrins (CDs) and their derivatives (e.g., α-CD, β-CD, sulfated-β-CDs) are widely investigated for this purpose. researchgate.netnih.gov They form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility. springernature.com For example, the separation of various 1-alkyl-3-methylimidazolium compounds and related imidazole derivatives was successfully performed using α-cyclodextrin as a modifier. nih.gov Similarly, heptakis-2,3,6-trimethyl-β-cyclodextrin was found to be effective for separating chiral carbamates containing a 4-substituted imidazole heterocycle. researchgate.net

The typical setup involves an uncoated fused-silica capillary, with detection commonly performed using a UV detector at a specific wavelength (e.g., 200 nm or 210 nm). cabidigitallibrary.orgapjhs.com The applied voltage is a key parameter, often in the range of 15-25 kV, which drives the separation process. cabidigitallibrary.orgresearchgate.netunesp.br

Method Validation and Performance Metrics (e.g., sensitivity, linearity, recovery, reproducibility)

The validation of analytical methods is crucial to ensure their reliability for the intended application. For the analysis of this compound and its derivatives, methods are typically validated according to international guidelines, evaluating parameters such as specificity, sensitivity, linearity, accuracy, and precision (repeatability and reproducibility). mdpi.comresearchgate.net

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. cabidigitallibrary.org For imidazole derivatives, CE and other methods have demonstrated high sensitivity. A validated CE method for imidazole in drug substances reported an LOD of 0.005% w/w and an LOQ of 0.014% w/w. apjhs.com In another CE method for 2- and 4-methylimidazole, the LODs were 0.22 mg L⁻¹ and 0.16 mg L⁻¹, respectively. researchgate.netunesp.br

Linearity: Linearity assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically expressed by the correlation coefficient (R²). For imidazole analysis, methods consistently show excellent linearity with R² values greater than 0.99. cabidigitallibrary.orgnih.gov A CE method for 2- and 4-methylimidazole was linear over a concentration range of 0.4-40 mg L⁻¹. researchgate.netunesp.br An LC-MS/MS method for flutrimazole (B1673498), an imidazole derivative, demonstrated linearity from 0.996 to 99.6 ng•mL⁻¹ with a correlation coefficient over 0.9992. europeanreview.org

Accuracy: Accuracy is the closeness of the test results to the true value and is often evaluated through recovery studies. This involves spiking a blank matrix with a known concentration of the analyte and measuring the percentage recovered. nih.gov For imidazole analysis, recovery values are typically high, often falling within the 90-110% range. researchgate.net A CE method for imidazole reported average accuracy of 98.4%, with recovery values ranging from 97.3% to 107.1%. apjhs.com An LC-MS/MS method for flutrimazole showed recovery greater than 78.83%. europeanreview.org

Precision and Reproducibility: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. nih.gov For CE analysis of imidazoles, the %RSD for migration time is often less than 1%, and for peak area, it is typically below 3%. researchgate.netunesp.brnih.gov For example, a validated CE method showed migration time reproducibility of <0.5% RSD. apjhs.com A study on miconazole (B906) analysis by CE achieved a %RSD of less than 2.0%. jefferson.edu

The tables below summarize the performance metrics from various studies on the analysis of imidazole derivatives.

Table 1: Performance Metrics for Capillary Electrophoresis (CE) Analysis of Imidazole Derivatives

Analyte(s)Linearity (Range)Correlation Coefficient (R²)LODLOQAccuracy (Recovery %)Precision (%RSD)Source
ImidazoleNot SpecifiedNot Specified0.005% w/w0.014% w/w97.3 - 107.1&lt;0.5 (Migration Time) apjhs.com
1-alkyl-3-methylimidazolium derivatives3-50 times the detection limits&gt;0.990.42 - 1.36 ppmNot SpecifiedNot Specified&lt;0.8 (Migration Time); &lt;3 (Peak Area) nih.gov
2-Methylimidazole & 4-Methylimidazole0.4 - 40 mg L⁻¹Not Specified0.22 mg L⁻¹ (2-MeI); 0.16 mg L⁻¹ (4-MeI)Not SpecifiedSatisfactory&lt;0.8 (Migration Time); &lt;2 (Peak Area) researchgate.netresearchgate.netunesp.br
Carnosine & Anserine50 - 5000 mg L⁻¹0.9995 (Carnosine); 0.9975 (Anserine)Based on S/N=3Based on S/N=1096.9 (Carnosine); 96.8 (Anserine)2.57 (Carnosine); 5.97 (Anserine) cabidigitallibrary.org

Table 2: Performance Metrics for Other Analytical Methods (e.g., HPLC, LC-MS/MS) for Imidazole Derivatives

Analyte(s)MethodLinearity (Range)Correlation Coefficient (R²)LODLOQAccuracy (Recovery %)Precision (%RSD)Source
Secnidazole, Omeprazole, Albendazole, FenbendazoleHPLC1.00–15.00 µg/mL (in plasma)Not Specified0.13 - 0.41 µg/mLNot SpecifiedHighly precise recoveriesNot Specified mdpi.comnih.gov
FlutrimazoleLC-MS/MS0.996 - 99.6 ng•mL⁻¹&gt;0.9992Not Specified0.996 ng•mL⁻¹&gt;78.83&lt;9.26 (Inter- and Intra-day) europeanreview.org
2-N-butyl-4-spirocyclopentane-2-imidazole-5-oneLC-MS/MS0.1 - 2.0 µg/mlGood linearityNot Specified0.1 µg/ml97.6 - 103.5&lt;1.0 nih.gov

Computational Chemistry and Molecular Modeling Studies of Imidazole 4 Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed view of the intrinsic properties of Imidazole-4-methanol at the atomic level. These methods are crucial for understanding the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine its optimized molecular geometry. orientjchem.orgmalayajournal.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Theoretical calculations for imidazole (B134444) derivatives are typically initiated by optimizing the geometry of the molecule. orientjchem.orguni-muenchen.de For instance, a study on a related imidazole derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone (ImTPh), utilized DFT with the B3LYP method and a 6-31G basis set to achieve an optimized structure. orientjchem.org The resulting optimized geometrical parameters are fundamental for further analysis of the molecule's electronic properties.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative (ImTPh) using DFT

Parameter Value
Point Group Symmetry C1
Dipole Moment (μ) 5.4185 Debye
Energy of Structure Formation (HF) Negative Value

Data derived from a study on a related imidazole derivative, ImTPh, using the B3LYP/6-31G level of theory. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. malayajournal.orgimperial.ac.uk

In the context of imidazole derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. For example, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated HOMO-LUMO energy gap of 4.0106 eV in that study suggested good chemical stability. malayajournal.org A smaller energy gap generally indicates higher reactivity. malayajournal.org This type of analysis is crucial for predicting how this compound might interact with other molecules. numberanalytics.com

Table 2: Frontier Molecular Orbital (FMO) Data for a Sample Imidazole Derivative

Parameter Energy (eV)
HOMO -5.2822
LUMO -1.2715
Energy Gap 4.0106

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated at the B3LYP/6-31G(d,p) level of theory. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum. researchgate.netnih.gov

Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. nih.gov For imidazole-containing compounds, the nitrogen atoms of the imidazole ring often show a high electron density, making them a primary negative center. orientjchem.orguni-muenchen.de For instance, in an analysis of ImTPh, the MEP map revealed that the nitrogen atom N3 of the imidazole ring had the maximum electronic density, identifying it as a key site for interaction. orientjchem.org This information is vital for understanding hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with biological targets. acs.orgrdd.edu.iq

The imidazole moiety is a common feature in many biologically active compounds due to its ability to interact with various enzymes and receptors. bohrium.comresearchgate.net MD simulations are employed to model how this compound and its derivatives bind to the active sites of biological targets. These simulations can reveal key interactions, such as hydrogen bonding and π-π stacking, that are crucial for binding affinity.

For instance, molecular docking studies, a component of molecular modeling, have been used to investigate the interaction of imidazole derivatives with enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase. arabjchem.org Such studies can predict the binding poses and affinities of potential inhibitors. The imidazole ring's electron-rich nature and its capacity for hydrogen bonding make it a favorable structural component for binding to biological macromolecules. bohrium.comresearchgate.net

The interaction between imidazole-containing ligands and the heme group in proteins is a well-studied area where computational methods have provided significant understanding. nih.gov Imidazole is known to be a strong ligand for the iron atom in heme. nih.gov

Computational docking and MD simulations can model the coordination of the imidazole nitrogen to the heme iron. mdpi.com These studies help to understand how substitutions on the imidazole ring can affect binding affinity and the orientation of the molecule within the active site. nih.gov For example, research on indoleamine 2,3-dioxygenase (IDO) inhibitors showed that the N-1 nitrogen of the imidazole ring is crucial for binding to the heme iron. nih.gov Furthermore, studies on heme protein model complexes have utilized NMR and computational analysis to probe the effects of hydrogen bonding and the orientation of the proximal imidazole plane on the heme's electronic structure. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in computational chemistry for elucidating the links between the chemical structure of a compound and its biological activity. For imidazole derivatives, these studies have been instrumental in guiding the design of more potent and selective therapeutic agents. jopir.inresearchgate.net

SAR analyses of imidazole-based compounds have revealed that modifications at various positions of the imidazole ring significantly influence their biological profiles. jopir.in Key structural features that are often investigated include:

N-1 Substitution : This position is frequently modified to alter the pharmacokinetic properties of the molecule, such as metabolic stability. jopir.in

C-2 Substitution : The substituent at this position often plays a critical role in the molecule's binding specificity to its biological target. jopir.in

C-4 and C-5 Substitution : Modifications at these positions can impact the lipophilicity and electronic properties of the compound, which are crucial for membrane permeability and target interaction. jopir.in In the case of this compound, the hydroxymethyl group at the C-4 position is a key determinant of its polarity and hydrogen-bonding capabilities.

QSAR studies provide mathematical models that correlate physicochemical properties of imidazole derivatives with their biological activities. researchgate.neteurekaselect.comnih.gov These models often use descriptors such as lipophilicity (LogP), electronic parameters, and steric factors to predict the activity of novel compounds. researchgate.netnih.gov For example, a QSAR study on a series of imidazole derivatives as ORL-1 receptor antagonists found a significant correlation between activity and descriptors like the partition coefficient (LogP), surface tension, and Balaban index. researchgate.net Such models are validated using internal and external validation techniques to ensure their predictive power. researchgate.neteurekaselect.com Research on farnesyltransferase inhibitors has shown that the volume, shape, and polarity of imidazole-containing compounds are important for their activity. eurekaselect.comnih.gov

Computational Prediction of Biological Activity

Computational methods are increasingly used to predict the biological activity of novel compounds, accelerating the drug discovery process. jopir.in For imidazole derivatives, including this compound, these predictions are based on various computational techniques that model the compound's interaction with biological targets and its behavior within a biological system. airo.co.in

Molecular docking is a primary tool used to predict the binding affinity and mode of interaction between an imidazole derivative and a specific protein target. airo.co.in For instance, in the development of new antifungal agents, imidazole derivatives were docked into the active site of lanosterol (B1674476) 14α-demethylase to predict their binding affinity and guide the synthesis of more potent inhibitors. airo.co.in The imidazole ring itself is often crucial for these interactions, capable of coordinating with metal ions in metalloenzymes or forming hydrogen bonds with active site residues. jopir.in

In addition to target-specific predictions, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of imidazole derivatives. airo.co.inresearchgate.net These predictions help in the early identification of candidates with favorable drug-like properties.

Table 1: Examples of Computationally Predicted Activities for Imidazole Derivatives

Compound ClassPredicted ActivityComputational Method(s)Key Findings
Imidazole Derivatives AntifungalMolecular Docking, ADME PredictionIdentified compounds with strong binding to lanosterol 14α-demethylase and favorable ADME profiles. airo.co.in
Imidazole-derived ethers Anticancer, Enzyme InhibitionDFT Calculations, Molecular DockingInvestigated binding affinities to targets like EGFR, VEGFR2, and Carbonic Anhydrases. acs.org
Phenanthro[9,10-d]imidazole Derivatives Antimicrobial, Cell StainingDFT Calculations, LogP PredictionPredicted high lipophilicity and potential for cell membrane penetration. mdpi.com
Imidazole-hydrazones Anticancer, Carbonic Anhydrase InhibitionADME/T Analysis, Molecular DockingCalculated drug-likeness and examined interactions with prostate cancer proteins and carbonic anhydrase isoforms. researchgate.net

Virtual Screening and Drug Design Strategies

Virtual screening and rational drug design are powerful strategies that leverage computational power to identify and optimize new drug candidates from vast chemical libraries. The imidazole scaffold, due to its versatile binding capabilities and presence in many biologically active molecules, is considered a "privileged structure" and is frequently employed in these strategies. biomedpharmajournal.orgresearchgate.net

Virtual screening campaigns often involve docking large libraries of compounds against a specific biological target. amazonaws.comfrontiersin.org This process can identify novel hits containing the imidazole moiety. For example, a virtual screening approach was used to discover inhibitors for the Imidazole glycerophosphate dehydratase (IGPD) protein in Staphylococcus xylosus, a potential target for treating mastitis in dairy cows. frontiersin.org Such screenings can filter thousands of compounds down to a manageable number of promising candidates for experimental validation. frontiersin.org

Once a hit compound like this compound is identified, it can serve as a starting point or fragment for further drug design. The SAR data obtained from initial studies guide the structural modifications to enhance potency and selectivity. nih.govacs.org For instance, in the development of inhibitors for the Insulin-Degrading Enzyme (IDE), an SAR study revealed that while the imidazole ring was critical for activity, replacing a methyl ester with an amide or an oxadiazole could enhance potency and plasma stability. nih.gov A methanol (B129727) analogue was also evaluated in this study, highlighting how functional groups like the one in this compound are explored in lead optimization. nih.gov This iterative process of computational design, synthesis, and biological testing is a hallmark of modern drug discovery. airo.co.inacs.org

Biological Activity and Pharmacological Applications of Imidazole 4 Methanol

Neuropharmacological Potentials

Derivatives of Imidazole-4-methanol have emerged as promising candidates for the treatment of various neurological and pain-related disorders. Their ability to interact with key enzymes and receptors in the central nervous system underscores their therapeutic versatility.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for managing Alzheimer's disease (AD). benthamdirect.com A deficit in cholinergic transmission is a well-established hallmark of AD, and enhancing acetylcholine levels through AChE inhibition can lead to symptomatic improvement. benthamdirect.com Imidazole-based compounds have been extensively investigated as AChE inhibitors. researchgate.netresearchgate.netajms.iq

Research into a specific analogue, 5-methyl-2-phenyl-1H-imidazole-4-methanol, has demonstrated its potential in this area. Studies have indicated that this compound exhibits moderate inhibitory activity against acetylcholinesterase. smolecule.com This finding suggests that the this compound scaffold could be a valuable template for designing novel and more potent AChE inhibitors for the potential treatment of neurodegenerative conditions like Alzheimer's disease. smolecule.com The imidazole (B134444) ring's ability to participate in various molecular interactions within the enzyme's active site is a key factor in its inhibitory potential. researchgate.net

Compound DerivativeTarget EnzymeActivityPotential Application
5-methyl-2-phenyl-1H-imidazole-4-methanolAcetylcholinesterase (AChE)Moderate Inhibitory Activity smolecule.comAlzheimer's Disease smolecule.com
Various Imidazole AnaloguesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Potent Inhibition researchgate.netAlzheimer's Disease researchgate.net

The imidazole moiety is a well-recognized pharmacophore in the development of analgesic agents. nih.govresearchgate.net Various imidazole derivatives have demonstrated significant pain-relieving properties in preclinical studies. researchgate.netactapharmsci.com For instance, certain 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have exhibited good analgesic activity, in some cases comparable to that of morphine in animal models. researchgate.net

A particularly relevant analogue, 5-methyl-2-phenyl-1H-imidazole-4-methanol, is structurally related to Mitragynine, the primary analgesic alkaloid found in the kratom plant. smolecule.com Research suggests that this this compound derivative may possess similar pain-relieving effects. smolecule.com This structural analogy highlights the potential for developing this compound-based compounds as novel analgesics, possibly interacting with opioid receptors or other pain-signaling pathways. smolecule.com

Imidazole AnalogueAnalgesic ActivityReference Compound
1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole89% activity in hot plate method nih.govDiclofenac Sodium nih.gov
5-methyl-2-phenyl-1H-imidazole-4-methanolPotential analgesic effects smolecule.comMitragynine smolecule.com
1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivativesGood activity, almost equivalent to morphine in some cases researchgate.netMorphine researchgate.net

Antimicrobial Spectrum and Mechanisms

This compound and its derivatives exhibit a broad spectrum of activity against a wide array of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites. This versatility makes the imidazole scaffold a privileged structure in the search for new anti-infective agents. nih.govdntb.gov.ua

The imidazole core is integral to many compounds with demonstrated antibacterial properties. nih.govjchemrev.com Derivatives have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action can vary but often involves the disruption of essential cellular processes like DNA replication or cell wall synthesis. nih.gov

A notable example is a metronidazole-based conjugate incorporating a methanol (B129727) group, specifically {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol. This compound demonstrated potent activity against the Gram-negative bacteria E. coli and P. aeruginosa, with IC50 values of 360 nM and 710 nM, respectively. nih.gov It also showed activity against the Gram-positive S. aureus. nih.gov This highlights the potential of incorporating the methanol functional group into imidazole structures to develop effective antibacterial agents.

Imidazole derivatives are perhaps most renowned for their antifungal activity. jchemrev.comresearchgate.net The azole class of antifungal drugs, which includes well-known agents like miconazole (B906) and clotrimazole, functions primarily by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme). nih.govmdpi.com This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Its inhibition leads to membrane disruption and fungal cell death. mdpi.com The structural features of this compound make it a suitable backbone for designing new antifungal agents that operate via this established mechanism. researchgate.net

In addition to their antifungal properties, imidazole derivatives have been explored for their antiviral potential. nih.gov Research has shown that certain imidazole-based compounds can inhibit the replication of various viruses. For example, a series of 1-hydroxyimidazole (B8770565) derivatives showed good inhibitory activity against the vaccinia virus. nih.gov Another compound, 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide, was identified as a lead compound against the Dengue virus (DENV). nih.gov

The imidazole scaffold is a key component in the development of drugs targeting parasitic infections and tuberculosis. researchgate.netresearchgate.netresearchgate.net The 2-nitroimidazole (B3424786) and 4-nitroimidazole (B12731) series, in particular, have yielded promising candidates. ingentaconnect.comfinechem-mirea.ru Delamanid, a 4-nitroimidazole derivative, is an approved drug for the treatment of multidrug-resistant tuberculosis, underscoring the clinical significance of this chemical class. researchgate.netnih.gov

Research has demonstrated that novel 2-nitroimidazole derivatives exhibit potent activity against both Trypanosoma cruzi (the parasite causing Chagas disease) and Mycobacterium tuberculosis (Mtb). ingentaconnect.com One such derivative showed a half-maximal inhibitory concentration (IC50) of 3.2 μM against T. cruzi and a minimum inhibitory concentration (MIC) of 65.3 μM against Mtb. ingentaconnect.com Furthermore, various imidazole-thiosemicarbazide derivatives have been identified as potent inhibitors of Mtb growth, with some also showing the ability to disrupt mycobacterial biofilm formation. nih.govmdpi.com

Compound ClassTarget OrganismNotable Activity
2-Nitroimidazole derivativesTrypanosoma cruziIC50 of 3.2 μM ingentaconnect.com
2-Nitroimidazole derivativesMycobacterium tuberculosisMIC of 65.3 μM ingentaconnect.com
Imidazole-thiosemicarbazide derivativesMycobacterium tuberculosisPotent growth inhibition and antibiofilm activity nih.govmdpi.com

Anticancer and Antitumor Research

The imidazole scaffold is a privileged structure in the development of anticancer drugs, with numerous derivatives demonstrating potent activity against various cancer types through diverse mechanisms of action. mdpi.com

Imidazole derivatives have demonstrated significant inhibitory effects on the proliferation of a wide range of cancer cell lines. Studies show that imidazole can suppress the viability of colon cancer cells, such as DLD-1 and HCT-116, in a concentration-dependent manner. nih.govnih.gov At a concentration of 36 μM, imidazole reduced the viability of DLD-1 and HCT-116 cells to 22% and 28%, respectively. nih.gov This inhibition is often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from dividing and multiplying. nih.govnih.gov

More complex imidazole hybrids have also shown remarkable cytotoxicity. For example, certain 2-aminoimidazole derivatives exhibit potent inhibitory effects against cervical cancer (HeLa), melanoma (B16F10), and various breast cancer cell lines (T47D, MDA-MB-231, and MCF-7) with IC₅₀ values in the nanomolar range. mdpi.com

Compound TypeCancer Cell LineReported IC₅₀ ValueReference
ImidazoleDLD-1 (Colon)< 36 µM nih.gov
ImidazoleHCT-116 (Colon)< 36 µM nih.gov
2-Aminoimidazole Hybrid (Compound 21)HeLa (Cervical)10 nM mdpi.com
2-Aminoimidazole Hybrid (Compound 21)T47D (Breast)12 nM mdpi.com
2-Aminoimidazole Hybrid (Compound 21)MCF-7 (Breast)13 nM mdpi.com
2-Aminoimidazole Hybrid (Compound 21)B16F10 (Melanoma)47 nM mdpi.com
2-Aminoimidazole Hybrid (Compound 21)MDA-MB-231 (Breast)47 nM mdpi.com
Imidazopyridine linked triazole (Compound 14)A549 (Lung)0.51 µM nih.gov
Imidazopyridine linked triazole (Compound 15)A549 (Lung)0.63 µM nih.gov

A significant mechanism for the anticancer activity of a class of imidazole derivatives, particularly 2-aryl-4-benzoyl-imidazoles (ABIs), is the disruption of microtubule dynamics through inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. mdpi.com

These ABI compounds bind to the colchicine (B1669291) binding site on the β-subunit of tubulin dimers. nih.govmdpi.com This binding physically prevents the tubulin dimers from polymerizing into microtubules. nih.gov The disruption of microtubule formation leads to a breakdown of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. mdpi.com Research has shown that certain imidazole-based compounds are potent inhibitors of tubulin assembly, with IC₅₀ values comparable to or better than known inhibitors like Combretastatin A-4 (CA-4). mdpi.com

Compound TypeActivityReported IC₅₀ ValueReference
Benzotriazole-Imidazole Hybrid (BI5)Tubulin Polymerization Inhibition0.49 µM mdpi.com
Benzotriazole-Imidazole Hybrid (BI9)Tubulin Polymerization Inhibition0.52 µM mdpi.com
Combretastatin A-4 (CA-4) (Reference)Tubulin Polymerization Inhibition0.57 µM mdpi.com
Imidazopyridine linked triazole (Compound 14)Tubulin Polymerization Inhibition (% at 3 µM)59% nih.gov
Imidazopyridine linked triazole (Compound 15)Tubulin Polymerization Inhibition (% at 3 µM)56% nih.gov

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. researchgate.net A common mechanism for MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell. mdpi.com

Notably, imidazole-based tubulin inhibitors that target the colchicine binding site have been shown to be effective against multidrug-resistant cancer cells. nih.govacs.org These compounds are poor substrates for the P-gp efflux pump and can therefore accumulate within resistant cells to exert their cytotoxic effects. acs.org Studies have demonstrated that these imidazole derivatives are equally potent against both drug-sensitive parental cancer cell lines and their multidrug-resistant counterparts, suggesting they hold great promise as potential drugs to treat resistant cancers. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Imidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. The mechanism of these effects often involves the modulation of key inflammatory pathways. Certain imidazole compounds can inhibit enzymes involved in the arachidonic acid metabolism pathway, which is responsible for producing pro-inflammatory mediators like prostaglandins. orientjchem.org

Furthermore, imidazole derivatives have been reported to modulate the activity of critical transcription factors, such as NF-κB, which plays a central role in the inflammatory response. orientjchem.org By inhibiting the NF-κB signaling pathway, these compounds can downregulate the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). orientjchem.orgresearchgate.net Experimental studies using models like carrageenan-induced paw edema have confirmed the ability of Schiff's base imidazole derivatives to significantly reduce inflammation. orientjchem.orgresearchgate.net Some fluorophenyl-imidazole derivatives have also been shown to reduce the secretion of pro-inflammatory cytokines in murine models. researchgate.net

Other Notable Biological Activities

Beyond the applications previously discussed, the versatile imidazole scaffold is associated with a wide range of other biological activities. Research has identified various imidazole derivatives with potential therapeutic uses, including:

Antiviral activity , with some compounds showing efficacy against viruses such as HIV. researchgate.net

Antiparasitic activity , including effects against protozoa like Trypanosoma and Leishmania. pharmacyjournal.net

Antidiabetic properties . researchgate.net

Anticonvulsant effects .

Antihistamine activity , stemming from the structural similarity to histamine (B1213489).

These diverse activities underscore the importance of the imidazole ring as a key pharmacophore in medicinal chemistry and drug discovery. researchgate.net

Antioxidant Properties and Radical Scavenging

Antidiabetic Potential

The direct antidiabetic potential of this compound has not been a subject of focused investigation in the available scientific literature. While some imidazole derivatives are explored for their potential in managing diabetes, specific data on this compound's effect on glucose metabolism, insulin (B600854) secretion, or insulin sensitivity is scarce.

One study investigating the wound-healing properties of Cinnamomum zeylanicum in diabetic models identified this compound as one of the many bioactive compounds present in the extract. nih.gov The extract showed potential in improving glucose regulation, but the specific role of this compound in this effect was not determined. nih.gov Another metabolomic study in mice with tacrolimus-induced nephrotoxicity noted a slight increase in this compound levels, but this was in the context of kidney injury rather than diabetes. nih.gov Further research is required to ascertain if this compound possesses any direct antidiabetic properties.

General Enzyme Inhibition Capabilities

The capacity of this compound to act as an enzyme inhibitor has not been extensively characterized. While the imidazole scaffold is a key feature in many enzyme inhibitors, the specific inhibitory profile of this compound is not well-documented. One study on a related but distinct compound, 5-methyl-2-phenyl-1H-imidazole-4-methanol, reported moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases. smolecule.com This suggests that the this compound core structure could potentially serve as a basis for designing enzyme inhibitors, but direct evidence for the parent compound is lacking.

Drug Discovery and Development Considerations

Lead Compound Identification and Optimization

This compound is utilized more as a chemical building block or a starting material in the synthesis of more complex molecules rather than being identified as a "lead compound" with inherent potent biological activity. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

For example, in the development of small-molecule CD4-mimics as HIV-1 entry inhibitors, (5-methyl-1H-imidazol-4-yl)methanol, a closely related derivative, was used as a starting material for the synthesis of more complex target molecules. nih.gov This highlights its role as a versatile scaffold for chemical modification. A patent also lists (1h-imidazol-4-yl)methanol among other chemical compounds, suggesting its potential utility in the generation of new chemical entities. google.com

Impact of Structural Features on Pharmacological Profile

The pharmacological profile of this compound is influenced by the combination of the imidazole ring and the hydroxymethyl (-CH2OH) group. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and coordinate with metal ions. iucr.orgnih.gov This feature is common in many biologically active molecules, including the amino acid histidine.

The hydroxymethyl group at the 4-position adds a polar, hydrogen-bond-donating and -accepting moiety to the molecule. This can influence its solubility, and its ability to interact with biological targets such as enzymes and receptors. iucr.orgnih.gov The specific impact of this structural arrangement on a detailed pharmacological profile for this compound has not been thoroughly elucidated due to the limited number of biological studies on this specific compound.

In Vitro and In Vivo Pharmacological Evaluation

Direct and comprehensive in vitro and in vivo pharmacological evaluations of this compound are limited. Most of the available data comes from studies where it is identified as part of a larger mixture of compounds or as a metabolite.

An in vivo study involving metabolomic profiling of mice with tacrolimus-induced nephrotoxicity identified this compound as one of the metabolites that showed altered levels in the kidney tissue. nih.gov This indicates its presence and potential involvement in biological processes in vivo, though this study was not designed to assess its pharmacological effects. Similarly, it has been identified in the volatile components of tamarillo fruit and in fermented Bambara groundnut, but these studies did not proceed to evaluate the pharmacological activity of the isolated compound. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

The table below summarizes the contexts in which this compound has been identified in biological or pharmacological studies.

Study ContextOrganism/SystemType of StudyKey Finding
Tacrolimus-Induced NephrotoxicityMiceIn vivo metabolomicsElevated levels of this compound in kidney tissue. nih.gov
Diabetic Wound Healing with C. zeylanicum-In silico and in vivoIdentified as a component of the plant extract. nih.gov
Metabolite Profiling of Fermented FoodBambara GroundnutMetabolomicsIdentified as a metabolite in "dawadawa". nih.govresearchgate.net
Analysis of Plant ExtractsSalvadora persica rootsGC-MS AnalysisIdentified as a component of the alcoholic extract. rdd.edu.iq
Volatile Component AnalysisTamarillo FruitGC-MS AnalysisIdentified as a volatile component. mdpi.comnih.govresearchgate.net

Coordination Chemistry and Materials Science Applications

Integration into Functional Materials

Potential in Dyes for Solar Cells and Other Optical Applications

The imidazole (B134444) structural motif is of significant interest for applications in dye-sensitized solar cells (DSSCs) and other optical materials. rsc.org Imidazole-based organic dyes have been studied extensively as sensitizers in DSSCs due to their promising optical and electronic properties. nih.gov The conjugated structure of these dyes allows for strong light absorption across a broad spectrum, a key requirement for efficient light harvesting. nih.gov Furthermore, the imidazole ring can play a crucial role in the dye's architecture, acting as a π-bridge to facilitate charge transfer from a donor to an acceptor group, and ultimately to the semiconductor's conduction band. ekb.egresearchgate.net The ability to modify the imidazole ring with various substituents allows for fine-tuning of the dye's energy levels (HOMO and LUMO) to optimize performance. nih.govchemsociety.org.ng

Research has demonstrated that incorporating imidazole derivatives as auxiliary donors or as part of the main dye structure can lead to notable power conversion efficiencies (PCE). For example, a series of metal-free organic dyes (PP1-PP4) based on an imidazole-benzoic acid structure were synthesized and tested in DSSCs. The dye featuring an alkyl chain substitution on the imidazole ring (PP3) exhibited a PCE of 2.01%. ekb.eg Another study on triphenylamine-based dyes incorporating modified imidazole units also showed promising results, with one derivative achieving a PCE of 4.11%. researchgate.net These findings highlight the potential of the imidazole core, the fundamental structure of Imidazole-4-methanol, in creating efficient sensitizers for next-generation solar cells.

Table 1: Performance of Imidazole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

Dye ID Substituent on Imidazole Ring Jsc (mA cm⁻²) Voc (mV) FF (%) PCE (%) Source
PP2 Nitrobenzene 1.59 0.080 61.6 0.96 ekb.eg
PP3 Alkyl chain 3.75 0.73 73.9 2.01 ekb.eg
Dye 6 4,5-bis(4-methoxyphenyl)-IM - - - 4.11 researchgate.net
Dye 7 4,5-di(thiophen-2-yl)-IM - - - 1.51 researchgate.net

Jsc = Short-circuit current density; Voc = Open-circuit voltage; FF = Fill factor; PCE = Power conversion efficiency.

Beyond solar cells, the unique optical properties of imidazole compounds make them suitable for other applications, such as in fluorescent and colorimetric probes for optical analysis. researchgate.net The imidazole ring can coordinate with metal ions, leading to changes in fluorescence or color, which forms the basis for sensors. researchgate.net

Applications in Advanced Polymeric and Hybrid Materials

The imidazole scaffold is a key component in the synthesis of advanced polymeric and hybrid materials, valued for its ability to form robust networks and impart specific functionalities. A prominent example is its use in creating metal-organic frameworks (MOFs), such as the Zeolitic Imidazolate Framework-8 (ZIF-8). ZIF-8 is constructed from zinc ions linked by an imidazole derivative, 2-methylimidazole (B133640). rsc.orgmdpi.com These materials possess high thermal stability, tunable pore sizes, and large surface areas, making them suitable for various applications. mdpi.com

Hybrid materials combining ZIF-8 with polymers have shown significant promise. In one study, an organic-inorganic hybrid membrane was developed by incorporating ZIF-8 into an imidazolium-quaternized poly(2,6-dimethyl-1,4-phenylene oxide) (ImPPO) matrix. mdpi.com This composite material was designed for use as an anion exchange membrane in direct methanol (B129727) alkaline fuel cells. The ImPPO polymer provides structural flexibility and ion-conducting pathways, while the ZIF-8 filler enhances thermal and chemical stability and helps to reduce methanol crossover due to its specific pore size. mdpi.com The resulting hybrid membrane exhibited excellent hydroxide (B78521) conductivity and a high power density, demonstrating the synergistic benefits of combining imidazole-based polymers and MOFs. mdpi.com

Furthermore, imidazole units can be integrated directly into polymer backbones to create materials with unique properties. Researchers have developed a crystalline two-dimensional polymer composed of benzimidazole (B57391) units that exhibits ultrahigh proton conductivity. acs.org This material was synthesized through the condensation of an aryl acid and a diamine, forming a stable, imidazole-linked network. acs.org Such polymers are promising candidates for use as solid proton conductors in fuel cells and other electrochemical devices. The inherent ability of the imidazole nitrogen atoms to participate in hydrogen bonding networks is crucial for facilitating proton transport. acs.orgresearchgate.net Other research has focused on creating imidazole-based ionic liquid polymers for selective adsorption applications. mdpi.com

Table 2: Properties of an ImPPO/ZIF-8 Hybrid Membrane for Fuel Cell Application

Property Value Source
OH⁻ Conductivity (30 °C) 188 mS/cm mdpi.com
OH⁻ Conductivity (60 °C) 204 mS/cm mdpi.com
Methanol Permeability 1.05 × 10⁻⁶ cm²/s mdpi.com
Peak Power Density 173.2 mW/cm² mdpi.com

These examples underscore the importance of the imidazole structure as a foundational element in materials science, enabling the development of high-performance materials for energy, separation, and catalytic applications. ontosight.ai

A Note on the Chemical Compound “this compound”

Following a thorough review of academic and scientific literature, it has been determined that information directly linking the chemical compound This compound to several of the specified topics in the requested outline is not available. The outlined sections concerning the formation of this compound in food matrices via Maillard reactions and its contribution to atmospheric brown carbon are not supported by current research findings.

Scientific literature extensively documents a related but distinct compound, 4-Methylimidazole (B133652) (4-MEI) , in the context of Maillard reactions, thermal food processing, and its role as a chromophore in brown carbon aerosols. It appears there may be a case of mistaken identity between the two compounds, which differ by a single functional group (a hydroxymethyl group in this compound vs. a methyl group in 4-Methylimidazole).

Given the strict instruction to focus solely on this compound and not introduce information outside the provided scope, it is not possible to generate a scientifically accurate article that adheres to the complete outline. Specifically, the following sections cannot be addressed for this compound based on available research:

Environmental and Industrial Implications from an Academic Perspective

Detection and Significance in Atmospheric Chemistry

Contribution to Brown Carbon Aerosols:Studies on atmospheric chemistry identify various imidazoles, including 4-Methylimidazole (B133652), as components of brown carbon, but do not mention Imidazole-4-methanol.gdut.edu.cnaaqr.orgrsc.orgacs.org

Information is available regarding the academic synthesis of this compound and general analytical methods that could potentially be applied to its detection. However, without the foundational connection to food and atmospheric science as specified, a comprehensive article matching the requested structure cannot be produced.

Should the user wish to proceed with an article on 4-Methylimidazole (4-MEI) , the provided outline would be highly relevant and could be fully addressed with detailed, scientifically-backed information. Alternatively, an article on the known synthetic pathways for this compound could be generated, but it would not fit the requested environmental and industrial structure.

Academic Research on Industrial Synthesis Pathways

Catalyst Development for Pharmaceutical and Agrochemical Production

The imidazole (B134444) framework, a core component of "this compound," is a privileged structure in the development of catalysts for the synthesis of high-value chemicals, including pharmaceuticals and agrochemicals. researchgate.netnih.govmdpi.comrsc.org Its utility stems from the versatile coordination chemistry of its two nitrogen atoms, which can act as ligands to bind with a wide array of transition metals, forming the active sites of catalysts. nih.govmdpi.com This ability to form stable complexes with metals is fundamental to creating catalysts that can facilitate a variety of chemical transformations with high efficiency and selectivity. mdpi.comrsc.org

Imidazole derivatives are particularly valuable in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. nih.govupce.cz This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral ligands derived from the imidazole scaffold can create an asymmetric environment around a metal center, guiding the reaction to favor the formation of the desired stereoisomer. nih.govupce.cz For example, novel bidentate and tridentate nitrogen ligands based on the imidazole ring have been synthesized and successfully applied in asymmetric reactions like the Henry reaction, a carbon-carbon bond-forming reaction crucial for synthesizing complex molecules. nih.gov

Research has explored the synthesis of various imidazole-based ligands by functionalizing the imidazole ring. nih.govupce.cz These ligands, when complexed with metals such as copper(II), have been tested as catalysts. upce.cz The steric and electronic properties of the substituents on the imidazole ring can be fine-tuned to optimize the catalyst's performance, influencing both reactivity and enantioselectivity. mdpi.comupce.cz

Furthermore, the imidazole moiety has been incorporated into more complex catalytic systems like metal-organic frameworks (MOFs). berkeley.edu In one study, imidazole-based ligands were postsynthetically installed into a MOF to mimic the active site of methane (B114726) monooxygenase (pMMO), an enzyme that selectively oxidizes methane to methanol (B129727). berkeley.edu This demonstrates the potential for using imidazole derivatives to create highly specific, enzyme-like catalytic sites within a robust and recyclable solid support, a concept with significant implications for the production of fine chemicals and pharmaceutical intermediates. berkeley.edu The table below summarizes key research findings in this area.

Table 1: Research on Imidazole Derivatives in Catalyst Development

Catalyst Type/System Application Key Findings Reference(s)
Chiral Tridentate Imidazole Ligands Asymmetric Henry Reaction Ligands with bulky substituents and copper(II) precursors showed the best results in enantioselectivity. upce.cz
Bidentate and Tridentate Imidazole Ligands Asymmetric Catalysis The amino vs. amide linker between the imidazole and chiral auxiliary influences catalytic activity. nih.gov
Imidazole-based Ligands in MOFs Selective Methane Oxidation Postsynthetic installation of imidazole units into MOF-808 allowed for the creation of a bioinspired catalyst for converting methane to methanol. berkeley.edu

Sustainable Manufacturing of Imidazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to develop more sustainable and environmentally friendly manufacturing processes. asianpubs.orgrsc.orgtandfonline.comresearchgate.net Traditional methods for synthesizing imidazoles often suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. asianpubs.orgtandfonline.com Consequently, research has focused on developing cleaner, more efficient, and economically viable alternatives. nih.gov

A key area of development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govresearchgate.netmdpi.com Examples include silica-supported catalysts, magnetic nanoparticles, and metal-organic frameworks (MOFs). nih.govnih.govmdpi.comresearchgate.net For instance, a chromium-based MOF, MIL-101, has been used as a highly efficient and recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com Similarly, magnetic iron oxide nanoparticles have been employed as a reusable catalyst for the synthesis of imidazole derivatives under solvent-free conditions at mild temperatures. researchgate.net

Solvent-free and one-pot multicomponent reactions represent another significant advancement in the sustainable synthesis of imidazoles. asianpubs.orgresearchgate.netisca.me These methods improve atom economy by combining multiple starting materials in a single step without the need for volatile organic solvents, thereby reducing waste and energy consumption. asianpubs.orgresearchgate.net Microwave irradiation has also been utilized to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. isca.meiiste.org

Biocatalysis offers a particularly green route for the production of imidazole derivatives. tandfonline.comnih.govresearchgate.net Researchers have utilized fruit juices, such as those from Citrus limon and Vitis vinifera, as natural, biodegradable catalysts for the synthesis of substituted imidazoles. tandfonline.comresearchgate.net In another study, an efficient biocatalytic method was developed to produce imidazole-4-acetic acid from L-histidine using an E. coli whole-cell biocatalyst. nih.gov This enzymatic approach is not only environmentally friendly but can also be more cost-effective than traditional chemical synthesis. nih.gov

The development of continuous flow processes is also contributing to the sustainable production of imidazole derivatives. A novel method for the N-alkylation of imidazole using a zeolite catalyst in a heterogeneous catalytic flow reactor has been reported. researchgate.net This process uses affordable and green starting materials, produces water as the only byproduct, and allows for high productivity and selectivity, showcasing a significant step towards industrial-scale sustainable manufacturing. researchgate.net The table below highlights various sustainable approaches to imidazole synthesis.

Table 2: Sustainable and Green Methods for Imidazole Derivative Synthesis

Method Catalyst/Medium Key Advantages Reference(s)
One-Pot Synthesis None (Solvent-free) High yields, easy setup, mild reaction conditions, environmentally friendly. asianpubs.org
Nanocatalysis Cu@imine/Fe3O4 Magnetic Nanoparticles Green, rapid, solvent-free, catalyst is recyclable for multiple runs. rsc.org
Biocatalysis Fruit Juices (e.g., Citrus limon) Eco-friendly, simple work-up, no toxic solvents, excellent yields. tandfonline.comresearchgate.net
Biocatalytic Conversion E. coli whole-cell biocatalyst Environmentally friendly and cost-effective production of imidazole-4-acetic acid from L-histidine. nih.gov
Continuous Flow Synthesis Zeolite Catalyst High productivity and selectivity, high atom-economy (water is the only byproduct). researchgate.net
Deep Eutectic Solvents (DES) Ternary DES (Dimethyl urea, SnCl2, HCl) Recyclable dual solvent and catalyst, mild conditions, good to excellent yields. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
1,4-di(1H-imidazol-1-yl) butane (B89635) dihydrate
1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate
1-allylimidazole
2,4,5-triphenyl-1H-imidazole
2-aryl-4-benzoyl-imidazoles
2-aryl-imidazole-4-carboxylic amide
2-phenyl-1H-benzo[d]imidazole
2-phenylimidazole-4-carbaldehyde
2-phenylimidazole-4-carboxylic acid
4-chlorobenzaldehyde
4-methylol-1H-imidazole
4-substituted methoxylbenzoyl-aryl-thiazoles
5-hydroxymethylimidazole
Aldehydes
Alkyl bromides
Alkyl nitriles
α-amino acid ester
α-bromoketone
α-keto-aldehydes
Amidoximes
Aminoethylpiperazine
Ammonia (B1221849)
Ammonium (B1175870) acetate (B1210297)
Ammonium carbonate
Anilines
Benzamidine (B55565)
Benzil
Benzimidazole (B57391)
Benzoin
Benzaldehyde
Carbon
Cimetidine
Copper
Copper(II) 4-methoxybenzoate
Copper(II) acetate
Diethyl carbonate
Dihydroxyacetone
Dimethyl ether
Dimethyl urea
Dithiothreitol
Enones
Ethanol (B145695)
Ethylene glycol
Ferric chloride
Formaldehyde (B43269)
Formamide
Glyoxal (B1671930)
H2O2 (Hydrogen Peroxide)
Histamine (B1213489)
Histidine
Imidazole
Imidazole-4-acetic acid
This compound
Imidazole-4-pyruvic acid
Imidazolines
Iodobenzene
Iron
Isothiocyanate
L-histidine
Methane
Methanol
Methylamine
N,N-dimethylformamide
N-methylimidazole
Nickel(II)
Nitric acid
Nitroalkane
o-phenylenediamines
P2O5-SiO2 (Phosphorus pentoxide on silica (B1680970) gel)
Propargylated benzaldehyde
Pyridine
Pyridine-2-carbaldehyde
Ruthenium
Selenium dioxide
Silica sulfuric acid
Silica tungstic acid
Silver
Sodium borohydride
SO42−/Y2O3
Sulphur
Thioether
Tin(II) chloride (SnCl2)
Titanium
Toluene
Tosylmethyl isocyanide
Triphenylphosphine
Urea
Water
Ynamides
Zeolite
Zinc

Challenges and Future Research Directions

Challenges in Synthesis and Scale-Up

The synthesis of complex imidazole-containing molecules, including derivatives of imidazole-4-methanol, presents persistent challenges. Researchers are actively seeking to improve reaction efficiency, control, and sustainability.

A significant hurdle in the synthesis of substituted imidazoles is achieving regiocontrol, which is the ability to control the position of substituent groups on the imidazole (B134444) ring. psu.edursc.org Many existing synthetic methods for preparing 1,4-disubstituted imidazoles suffer from poor regioselectivity. psu.edu The development of new protocols is crucial for producing structurally diverse imidazole derivatives with high efficiency and regioselectivity. rsc.org

Several strategies are being explored to address this challenge. One approach involves the use of specific catalysts, such as copper(II) acetate (B1210297), which has been shown to provide complete regiocontrol in the arylation of substituted imidazoles. acs.org Another method utilizes a multi-component condensation reaction catalyzed by p-toluenesulfonic acid (PTSA) to produce highly substituted imidazoles in good yields under mild conditions. isca.me Researchers have also developed a concise route for synthesizing highly substituted imidazoles through copper-mediated oxidative C–H functionalization, which offers the advantages of mild reaction conditions and readily available starting materials. nih.gov However, many of these methods still face limitations, including the use of complex starting materials, strong oxidants, and toxic metals, which can lead to byproduct formation and difficult work-up procedures. rsc.org

The table below summarizes various synthetic methods and their respective challenges and successes in achieving regiocontrol and high yields.

Synthetic MethodCatalyst/ReagentKey FeaturesYieldsChallenges
Arylation of Substituted ImidazolesCopper(II) acetateComplete regiocontrol (N-1 vs. N-3). acs.org-Limited to arylation reactions. acs.org
Multi-component Condensationp-Toluenesulfonic acid (PTSA)Mild conditions, inexpensive reagents. isca.meGoodMay not be suitable for all substrates.
Oxidative C–H FunctionalizationCopper source, iodine, t-BuOOHMild conditions, readily available materials. nih.govGood to high nih.govRequires optimization for different functional groups. nih.gov
Van Leusen Three-Component Reaction (vL-3CR)Tosylmethyl isocyanide (TosMIC)Convenient for specific imidazole patterns. acs.org-Limited by the use of TosMIC and its derivatives. acs.org
Condensation from N-propargylaminesVariousProvides access to imidazoles and fused analogues. rsc.orgModerate to good rsc.orgAchieving high efficiency and regioselectivity remains a challenge. rsc.org

There is a growing emphasis on developing "green" and economically viable synthetic methods for imidazole derivatives. asianpubs.orgwjbphs.comresearchgate.net Traditional methods often involve harsh reaction conditions, toxic solvents, and expensive catalysts, leading to environmental concerns and high production costs. isca.measianpubs.org

Recent advancements in green chemistry are addressing these issues. One promising approach is the use of solvent-free reaction conditions, which have been shown to provide high yields of imidazole derivatives with easy setup and mild conditions. asianpubs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields compared to conventional heating methods. wjbphs.comresearchgate.net

The following table highlights some of the green synthetic approaches being developed for imidazole synthesis.

Green ApproachCatalyst/SolventKey AdvantagesYieldsRecyclability
Solvent-Free Synthesis-Environmentally friendly, easy setup, mild conditions. asianpubs.orgHigh asianpubs.orgNot applicable
Microwave-Assisted SynthesisWater (as a green solvent)Reduced reaction time, high purity. wjbphs.comresearchgate.netUp to 90.90% wjbphs.comresearchgate.netNot applicable
Deep Eutectic Solvents (DES)Dimethyl urea/SnCl₂/HClRecyclable, biodegradable, cost-effective. nih.govGood to excellent nih.govYes, up to five consecutive runs. nih.gov
Magnetic Nanoparticle CatalystsFe₃O₄@SiO₂-EP-HEAF, Fe₃O₄@g-C₃N₄Easy separation and reuse. rsc.orgHigh rsc.orgYes, up to ten times. rsc.org
Clay and Mineral CatalystsZSM-11, Red brick clay powderEnvironmentally benign, inexpensive. nih.govGood nih.govYes, at least five times. nih.gov

Advancements in Analytical Methodologies

The accurate and sensitive detection of this compound and its derivatives is crucial for both research and potential clinical applications. However, the inherent chemical properties of these compounds pose significant analytical challenges.

The high polarity and water solubility of this compound and its derivatives make their analysis challenging. mdpi.comresearchgate.net These properties can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, which are commonly used for separating less polar compounds. nih.gov Furthermore, many imidazole derivatives lack strong chromophores, making them difficult to detect using standard UV-Vis spectrophotometry. mdpi.comresearchgate.net

To overcome these challenges, specialized analytical techniques are being developed. Hydrophilic interaction liquid chromatography (HILIC) is a promising alternative to RPLC for separating highly polar compounds. researchgate.netresearchgate.net HILIC columns, such as those with a phosphorylcholine (B1220837) stationary phase, have been successfully used for the separation and quantification of imidazole dipeptides. researchgate.net Another approach involves derivatization, where the imidazole derivative is chemically modified to increase its hydrophobicity or introduce a chromophore, making it more amenable to standard analytical techniques. mdpi.com However, derivatization can be time-consuming and may introduce additional variability into the analysis. researchgate.net

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is a powerful tool for the sensitive and specific detection of imidazole derivatives. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) further enhances selectivity and allows for quantification even in complex matrices. researchgate.netresearchgate.net

Analytical TechniquePrincipleAdvantagesChallenges
Reversed-Phase Liquid Chromatography (RPLC)Separation based on hydrophobicity. nih.govWidely available and reproducible. nih.govPoor retention of highly polar compounds. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar compounds in an aqueous/organic mobile phase. researchgate.netresearchgate.netGood retention and separation of polar analytes. researchgate.netCan have longer equilibration times.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass detection. mdpi.comHigh resolution and sensitivity.Often requires derivatization for polar compounds. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separation by LC followed by mass analysis. researchgate.netHigh sensitivity and specificity, suitable for complex matrices. researchgate.netMatrix effects can interfere with ionization. dtu.dk
Capillary Electrophoresis (CE)Separation based on charge and size in a capillary. mdpi.comHigh efficiency and small sample volume.Lower sensitivity compared to MS-based methods. researchgate.net

There is a growing need for rapid and portable methods for the on-site detection of imidazole compounds, particularly in the context of food safety and environmental monitoring. acs.orgmdpi.com Traditional laboratory-based methods like HPLC and GC-MS are often time-consuming, require sophisticated equipment, and need to be operated by trained personnel. mdpi.com

Recent research has focused on developing sensor-based technologies that can provide quick and easy-to-use alternatives. Electrochemical sensors, for example, offer advantages such as low cost, ease of maintenance, and suitability for on-site detection. mdpi.com One innovative approach involves the use of a molecularly imprinted hydrogel electrochemical sensor for the rapid detection of specific imidazole derivatives. mdpi.com

Another promising technique is paper spray mass spectrometry, a form of ambient ionization mass spectrometry that allows for the rapid qualitative and quantitative analysis of samples with minimal preparation. researchgate.net This method has been successfully used for the direct analysis of 4-methylimidazole (B133652) in food samples. researchgate.net Gold nanoparticle (AuNP)-based colorimetric assays also show potential for the rapid on-site detection of agrichemicals, including some imidazole compounds. acs.org The aggregation of AuNPs in the presence of the target analyte leads to a visible color change, providing a simple and fast detection method. acs.org

Deepening Understanding of Biological Mechanisms

While this compound is known to be a metabolite of histamine (B1213489) and to have various biological activities, a comprehensive understanding of its mechanisms of action is still evolving. mdpi.comnih.gov The imidazole ring is a key structural feature in many biologically active molecules, and its ability to interact with various biological targets is a subject of intense research. mdpi.comijsrtjournal.com

The two nitrogen atoms in the imidazole ring are thought to play a crucial role in the affinity and selectivity of imidazole-containing drugs for their target sites. ijsrtjournal.com Modifications to the imidazole ring can significantly alter the biological activity of a compound, either by enhancing or limiting its interaction with specific enzymes or receptors. ijsrtjournal.com For example, research has shown that altering the substituents on the imidazole ring can increase the selectivity of a compound towards certain cancer-related targets. ijsrtjournal.com

Imidazole derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of enzymes, interference with DNA replication, and disruption of cell membranes. nih.gov Further research is needed to elucidate the specific molecular pathways through which this compound and its derivatives exert their effects. This deeper understanding will be critical for the development of new therapeutic agents with improved efficacy and reduced side effects. nih.govijsrtjournal.com

Elucidation of Precise Molecular Targets and Signaling Pathways

A significant hurdle in the therapeutic development of this compound and its derivatives is the precise identification of their molecular targets and the intricate signaling pathways they modulate. While the imidazole ring is known to interact with a variety of enzymes and receptors, the specific binding partners and downstream effects are often not fully characterized. For instance, some imidazole compounds are known to interact with enzymes like cytochrome P450 (CYP), with 4-methylimidazole showing significant inhibition of CYP2E1 and CYP2C9 activity. industrialchemicals.gov.au However, for many derivatives, including this compound itself, the exact molecular interactions remain to be fully elucidated. The complexity of these interactions is highlighted by the amphoteric nature of imidazole, which can act as both a proton acceptor and donor, influencing various reaction pathways. acs.org Future research must focus on employing advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling to identify direct binding partners. Subsequently, detailed cellular and biochemical assays will be necessary to map the signaling cascades affected by these interactions, providing a clearer understanding of the compound's mechanism of action.

Comprehensive In Vivo Efficacy and Toxicity Studies

While some in vitro studies have shown promise for imidazole derivatives, comprehensive in vivo data on the efficacy and toxicity of this compound are limited. Studies on related compounds like 4-methylimidazole have indicated potential for toxicity, including neurobehavioral effects and carcinogenicity in animal models. industrialchemicals.gov.auresearchgate.net The National Toxicology Program has conducted studies on 2- and 4-methylimidazole, highlighting the need for thorough toxicological evaluation of such compounds. nih.gov For instance, a two-year carcinogenicity study showed that 4-methylimidazole induced alveolar/bronchiolar adenoma and carcinoma in mice. industrialchemicals.gov.auresearchgate.net

Conversely, other imidazole-based compounds have demonstrated in vivo efficacy in various models. For example, certain bicyclic 4-nitroimidazole (B12731) analogs have shown efficacy in a murine model of tuberculosis, with their effectiveness correlating with lung tissue concentrations. plos.org Similarly, some imidazopyridine derivatives have shown in vivo efficacy against Plasmodium falciparum in a mouse model. nih.gov These contrasting findings underscore the necessity for extensive in vivo studies on this compound to establish a clear therapeutic window. Future research should involve robust preclinical trials in relevant animal models to assess both the therapeutic efficacy for specific indications and to conduct detailed toxicological profiling, including long-term and developmental toxicity studies.

Exploration of Novel Applications

Beyond Traditional Medicinal Uses: Emerging Fields and Technologies

The applications of this compound and its derivatives extend beyond traditional pharmaceuticals. The unique chemical properties of the imidazole ring make it a valuable component in various emerging technologies. rsc.org Substituted imidazoles are being explored in the development of dyes for solar cells, optical materials, functional materials, and as organo-catalysts. rsc.orgresearchgate.net The versatility of the imidazole structure allows for its incorporation into a wide range of molecular architectures, opening up possibilities in materials science and coordination chemistry. ontosight.aiiucr.org Imidazole ligands have been successfully used in coordination chemistry to form metal complexes with applications such as redox mediators in enzyme-based electrochemical sensors. iucr.orgresearchgate.net Further research into the synthesis of novel this compound derivatives could lead to the development of new functional materials with tailored electronic and optical properties.

Integration with Nanotechnology and Advanced Drug Delivery Systems

The integration of this compound derivatives with nanotechnology presents a promising avenue for enhancing their therapeutic potential. Imidazole-based compounds are being investigated for their role in advanced drug delivery systems. For instance, imidazole-based lipids can be incorporated into liposomes to create pH-sensitive nano-formulations for targeted anticancer drug delivery. nih.gov These systems can remain stable at physiological pH and release their payload in the acidic tumor microenvironment. nih.gov

Furthermore, the imidazole moiety is utilized in the synthesis of metal-organic frameworks (MOFs), which have applications in areas like fuel cell technology. azonano.com The development of cocrystals, such as a formononetin-imidazole cocrystal, has been shown to enhance the solubility and bioavailability of poorly soluble drugs. mdpi.com Future research should focus on designing and synthesizing novel this compound conjugates for nanoparticle functionalization and developing smart drug delivery systems that can respond to specific biological cues. The use of imidazole derivatives in creating multi-level drug delivery systems, for instance by integrating them with injectable hydrogels and ZIF-8, also holds significant promise for sustained drug release. mdpi.com

Collaborative and Interdisciplinary Research Needs

Advancing the research and application of this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of elucidating molecular mechanisms, conducting comprehensive preclinical studies, and exploring novel applications requires expertise from various fields. nih.gov Chemists are needed to synthesize novel derivatives, while biochemists and molecular biologists can unravel their mechanisms of action. nih.govresearchgate.net Pharmacologists and toxicologists are crucial for evaluating in vivo efficacy and safety. plos.org

Moreover, collaborations with material scientists and nanotechnologists are essential for developing new applications in emerging technologies and advanced drug delivery. researchgate.netnih.gov Initiatives like the EPA's New Chemicals Collaborative Research Program, which aims to modernize the scientific processes for evaluating new chemicals, highlight the importance of such partnerships. epa.govepa.gov Establishing research consortiums that bring together academic institutions, research centers, and industry partners will be vital for pooling resources, sharing knowledge, and accelerating the translation of basic research into tangible applications. nih.govnifs.ac.jp

Q & A

Q. What are the established methods for synthesizing Imidazole-4-methanol, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via hydrogenation or condensation reactions. For example, palladium on carbon (Pd/C) or Raney nickel catalysts are employed in hydrogenation steps to reduce intermediates while avoiding undesired side reactions like dehalogenation. Reaction optimization involves adjusting solvent systems (e.g., ethanol vs. water), temperature (45°C for cyclization), and base selection (NaOH over Na₂CO₃ for higher efficiency). Monitoring by LC-MS ensures intermediate stability, with yields reaching up to 88% under optimized alkaline conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • X-ray crystallography : Resolves crystal structure and bond angles (e.g., mean C–C bond length: 0.002 Å) .
  • NMR spectroscopy : Identifies proton environments (e.g., hydroxyl and imidazole ring protons) .
  • IR spectroscopy : Detects functional groups like O–H (3200–3600 cm⁻¹) and C–N stretches (∼1600 cm⁻¹) .
    Consistency in spectral data with computational models (e.g., PubChem-derived InChI keys) validates structural assignments .

Q. How can researchers address common impurities during synthesis, and what analytical strategies are recommended?

Byproducts such as hydrodechlorinated derivatives or Schiff bases may form during hydrogenation or cyclization. Mitigation strategies include:

  • Catalyst selection (Raney nickel minimizes dehalogenation ).
  • Chromatographic purification (HPLC or column chromatography).
  • LC-MS tracking of intermediates to identify undesired peaks early .

Advanced Research Questions

Q. How does this compound function in coordination chemistry, and what factors dictate its ligand behavior?

this compound acts as a polydentate ligand due to its hydroxyl and imidazole nitrogen groups. Its coordination behavior is influenced by:

  • pH-dependent protonation states (imidazole N–H vs. deprotonated forms).
  • Metal ion preferences (e.g., transition metals like Cu²⁺ or Zn²⁺ form stable complexes) .
  • Steric effects from substituents on the imidazole ring .
    X-ray studies confirm its ability to form supramolecular architectures via hydrogen bonding .

Q. What computational models predict the bioactivity of this compound derivatives, and how do they align with experimental data?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict antifungal or antibacterial activity. For example, thiosemicarbazone derivatives of imidazole show strong correlation between computed electrostatic potentials and experimental inhibition rates against Candida species . Molecular docking further validates interactions with biological targets like angiotensin II receptors .

Q. How can this compound serve as a precursor for bioactive compounds, and what synthetic steps are critical?

Key applications include:

  • Antifungal agents : Condensation with thiosemicarbazides in methanol yields derivatives with enhanced activity .
  • Anti-inflammatory agents : Cyclization to imidazol-4-ones under alkaline conditions .
  • Coordination complexes : Reaction with metal salts (e.g., CuCl₂) under inert atmospheres .
    Critical steps include protecting the hydroxyl group during functionalization and optimizing reaction times to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-4-methanol
Reactant of Route 2
Imidazole-4-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.